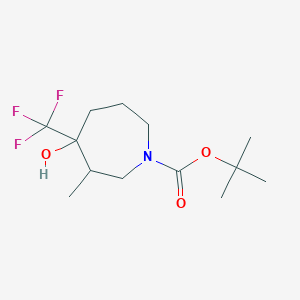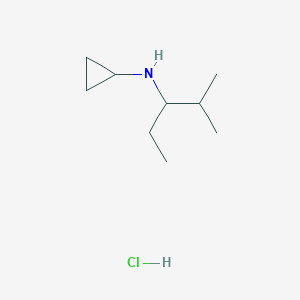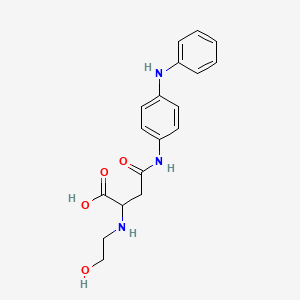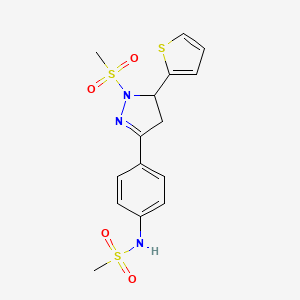
tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate acts as a strong base and a potent nucleophile due to the presence of the trifluoromethyl group, which stabilizes the negative charge on the azepane nitrogen. The fluoride ion released by this compound can act as a nucleophile or a leaving group, depending on the reaction conditions. This compound can also act as a Lewis acid in certain reactions, due to the electron-withdrawing effect of the trifluoromethyl group.
Biochemical and Physiological Effects
This compound is not approved for use as a drug and has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe skin and eye irritation upon contact. It should be handled with care and disposed of properly.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate is a valuable reagent in many lab experiments due to its strong basicity and nucleophilicity. It is also relatively easy to handle and store, and is readily available from commercial suppliers. However, this compound can be highly reactive and should be used with caution, and its strong basicity can sometimes lead to unwanted side reactions or product degradation.
Orientations Futures
There are several potential future directions for research involving tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate. One area of interest is the development of new synthetic methods that utilize this compound as a key reagent. Another area is the investigation of this compound's potential as a catalyst for various organic reactions. In addition, there is a need for further studies on this compound's toxicity and environmental impact, as well as its potential applications in materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate involves the reaction of tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate with trifluoromethanesulfonic acid (TFMSA) in the presence of an organic solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via protonation of the hydroxyl group by TFMSA, followed by nucleophilic substitution of the triflate group by the azepane nitrogen. The resulting this compound salt can be isolated by filtration and drying.
Applications De Recherche Scientifique
Tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and materials science. It is commonly used as a strong base for deprotonation reactions, as well as a nucleophile for substitution reactions. This compound has also been used as a fluoride ion source for fluorination reactions, and as a catalyst for ring-opening polymerization reactions.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO3/c1-9-8-17(10(18)20-11(2,3)4)7-5-6-12(9,19)13(14,15)16/h9,19H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTDCSZCEVEBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCC1(C(F)(F)F)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)

![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2791186.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2791195.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)
